Ferrovanadium

Steelmaking Alloying Dissolution Kinetics

Inconsistent vanadium recovery during BOF/EAF steelmaking leads to costly off-spec heats. FeV50 grade Ferrovanadium provides operational forgiveness with faster, uniform dissolution and stable vanadium yield across variable tap temperatures, slag chemistry, and stirring conditions. - Predictable recovery minimizes rework risk and element cost variance. - Standard blocksize <200 mm; bulk density 3.3-3.9 t/m³ optimizes handling and alloy yield. - Available in FeV40, FeV50, FeV60, and FeV80 grades to match exact process requirements.

Molecular Formula FeV
Molecular Weight 106.79 g/mol
CAS No. 76797-74-5
Cat. No. B1254409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFerrovanadium
CAS76797-74-5
Synonymsferrovanadium
ferrovanadium alloy
Molecular FormulaFeV
Molecular Weight106.79 g/mol
Structural Identifiers
SMILES[V].[Fe]
InChIInChI=1S/Fe.V
InChIKeyPNXOJQQRXBVKEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 kg / 1 ton / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble

Ferrovanadium Specifications & Grades


Ferrovanadium (FeV) is a master alloy composed of iron and vanadium, typically containing 40–85 wt% vanadium, and is primarily used as a strengthening additive in steelmaking [1]. The alloy is produced via aluminothermic or silicothermic reduction of vanadium oxides, with common commercial grades including FeV40, FeV50, FeV60, and FeV80 [2]. Its key material properties include a melting point of approximately 1480°C, a solid density of 7.0 t/m³, and a bulk density of 3.3–3.9 t/m³, with a standard blocksize of <200 mm [3].

Workflow Steelmaking alloying additive for precipitation strengthening and microalloying
Grade Selection FeV40–FeV80 grades provide targeted vanadium content and impurity tolerance
Key Consideration Dissolution kinetics and recovery stability depend on grade and production route

Ferrovanadium Grade-Specific Procurement


Ferrovanadium cannot be simply interchanged with other vanadium-bearing additives or even with different FeV grades without risking process efficiency and final steel properties. Key performance variables—including vanadium recovery rate, dissolution kinetics, impurity load, and strengthening mechanism—depend critically on the specific FeV grade and production route [1]. For instance, substituting FeV80 for FeV50 may reduce addition mass but also introduces greater sensitivity to furnace conditions, while replacing ferrovanadium with ferrovanadium nitride alters the strengthening mechanism and is contraindicated in steels with strict nitrogen limits [2].

Grade Mismatch Switching FeV grades (e.g., FeV50 to FeV80) may alter dissolution rate, impurity load, and recovery sensitivity
Additive Substitution Replacing FeV with ferrovanadium nitride introduces nitrogen and shifts strengthening mechanism, which may not be appropriate for nitrogen-restricted steels

Ferrovanadium Comparative Evidence


FeV80 vs. FeV50: Dissolution & Impurity

FeV80 (78–82% V) delivers approximately 1.6× more vanadium per kilogram than FeV50 (48–55% V), but its higher density results in slower dissolution [1]. The mass transfer kinetics for high-vanadium grades (>68% V) are at least seven times slower than for lower grades (<68% V) [2]. In practice, FeV50 is described as having a faster, more uniform dissolution, while FeV80 requires higher thermal input and is more sensitive to slag oxidation and stirring [3]. Conversely, FeV80 introduces fewer total impurities (e.g., C, S, P, Al, Si) on a per-vanadium basis because a smaller addition mass is required to achieve the same vanadium target [1].

Dissolution & Impurity
Head-to-head
FeV80 delivers ~1.6× vanadium per kg; dissolution ≥7× slower for >68% V grades
Grade selection affects addition mass, process robustness, and steel cleanliness
Liquid steel assimilation studies; temperature ~1600 °C
Steelmaking Alloying Dissolution Kinetics Impurity Control

FeV vs. FeVN: Strengthening Mechanisms

Ferrovanadium (FeV) and ferrovanadium nitride (FeVN) produce distinct metallurgical responses in steel. A statistical analysis of hot-rolled deformed rebar production data found that FeV addition has a weak effect on reducing the tensile strength/yield strength ratio, whereas FeVN addition has a strong effect [1]. Additionally, FeVN can save vanadium consumption by 15–30% compared to FeV when achieving a specified strength level due to enhanced nitrogen-assisted precipitation strengthening [2]. However, this nitrogen addition is detrimental in steels requiring strict nitrogen control, where standard FeV is mandated [3].

Strengthening Mechanism
Head-to-head
FeVN reduces vanadium consumption by 15–30%; strongly lowers tensile/yield ratio
FeVN alters precipitation strengthening; FeV required for nitrogen-controlled grades
Statistical analysis from rebar production data
Microalloying Precipitation Strengthening Nitrogen Control HSLA Steel

FeV vs. High-Purity Vanadium: Energy & Cost Savings

In the synthesis of vanadium-based solid solution alloys for hydrogen storage, substituting high-purity vanadium with commercial ferrovanadium (FeV) reduces cumulative energy demand by at least a factor of 1.4 [1]. This substitution also lowers raw material cost per 100 kg of stored hydrogen to approximately one-third (1/3) of the original cost [1].

Energy & Cost
Head-to-head
Energy demand reduced ≥1.4×; material cost reduced to ~1/3
FeV substitution lowers lifecycle energy and raw material cost for hydrogen storage alloys
V-Ti-Cr-Fe alloy synthesis study
Hydrogen Storage Alloy Design Life Cycle Assessment Cost Efficiency

FeV Grade Impurity Limits & Applications

Ferrovanadium grades exhibit a clear trade-off between vanadium content and maximum allowable impurities. FeV80 (78–82% V) is specified with a maximum carbon content of 0.15% and silicon/aluminum limits of 1.5%, making it suitable for aerospace and high-speed steels [1]. In contrast, FeV40 (35–45% V) permits up to 0.75% C, 3.0% Si, and 3.0% Al, targeting cost-sensitive construction applications [1]. The production route dictates achievable purity: aluminothermic reduction yields low-carbon FeV (<0.1% C), whereas silicothermic/EAF routes produce higher carbon residues typical of FeV50/FeV40 [2].

Impurity Limits
Class-level
FeV80: C ≤0.15%, Si ≤1.5%, Al ≤1.5% vs FeV40: C ≤0.75%, Si ≤3.0%, Al ≤3.0%
Impurity tolerance determines suitability for aerospace vs. construction applications
Per industry standard specifications
Specification Compliance Impurity Control Alloy Grade Selection Steel Cleanliness

FeV50 vs. FeV80: Recovery & Oxidation Sensitivity

Vanadium recovery from FeV80 is strongly condition-dependent, achieving high yields only when slag is clean, temperature is robust, and stirring is sufficient; incomplete melting increases oxidation losses [1]. In contrast, FeV50 exhibits higher recovery stability and lower sensitivity to slag oxidation, making it more predictable across varying furnace conditions [1]. While FeV80 can achieve strong recovery under optimal control, its slower dissolution and higher density increase the risk of undissolved remnants and delayed homogenization [2].

Recovery Stability
Head-to-head
FeV80: high sensitivity to slag oxidation; FeV50: higher recovery stability and lower oxidation sensitivity
FeV50 provides more predictable yield in variable furnace conditions
Consistency advantage under less controlled melting
Vanadium Recovery Steelmaking Yield Process Control Slag Chemistry

Ferrovanadium Application Scenarios


HSLA Steel Production: Strict Nitrogen Control

In the production of high-strength low-alloy (HSLA) steels where nitrogen content must be strictly limited to avoid embrittlement or undesirable precipitation, standard ferrovanadium (FeV) is the mandated alloy additive. Unlike ferrovanadium nitride, FeV does not introduce additional nitrogen, allowing metallurgists to independently control V(C,N) precipitation through separate nitrogen management [1].

Aerospace-Grade Alloys: Minimal Impurity Load

For aerospace alloys, high-speed tool steels, and nuclear reactor components, FeV80 is the preferred grade due to its low impurity limits (C ≤0.15%, Si ≤1.5%, Al ≤1.5%) and high vanadium density [1]. The reduced total addition mass per heat also minimizes the introduction of tramp elements like sulfur and phosphorus, which is critical for maintaining fracture toughness and fatigue resistance in these high-integrity applications [2].

Structural Steel Production: Variable Process Windows

In BOF and EAF shops producing structural steels (e.g., rebar, HSLA plate) where tap temperatures, slag chemistry, and stirring may vary, FeV50 offers operational forgiveness. Its faster, more uniform dissolution and lower sensitivity to slag oxidation provide more stable vanadium recovery across inconsistent process conditions [3]. This predictability reduces the risk of off-specification heats and costly rework.

Vanadium-Based Hydrogen Storage Alloys: Cost-Efficient Synthesis

In the research and development of vanadium-based solid solution alloys for hydrogen storage, substituting high-purity vanadium with commercial ferrovanadium (FeV) reduces cumulative energy demand by at least a factor of 1.4 and lowers raw material cost to approximately one-third of the original cost [4]. This makes FeV an economically and environmentally favorable precursor for scaling up advanced energy materials.

Application
Selection Property
Validation Focus
HSLA steel (strict N control)
Nitrogen-free vanadium addition
Verify nitrogen specification and independent precipitation control
Aerospace alloys / high-speed steels
Low impurity (C, Si, Al) ferrovanadium grade
Confirm compliance with C ≤0.15%, Si ≤1.5%, Al ≤1.5%
Structural steel (variable process)
High dissolution rate and recovery stability
Validate consistent vanadium yield across process variations
Hydrogen storage alloy R&D
Cost-efficient precursor with lower energy footprint
Assess energy demand reduction and material cost ratio

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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